molecular formula C16H15N B3040022 (S)-1-(Anthracen-9-yl)ethanamine CAS No. 148065-53-6

(S)-1-(Anthracen-9-yl)ethanamine

Cat. No.: B3040022
CAS No.: 148065-53-6
M. Wt: 221.3 g/mol
InChI Key: RZLKNOOWSHXPRB-NSHDSACASA-N
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Description

(S)-1-(Anthracen-9-yl)ethanamine is an organic compound featuring an anthracene moiety attached to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Anthracen-9-yl)ethanamine typically involves the reaction of anthracene with an appropriate amine precursor under controlled conditions. One common method is the reductive amination of anthracene-9-carboxaldehyde with an amine source in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Anthracen-9-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding anthracene derivatives.

    Reduction: Reduction reactions can modify the anthracene moiety or the amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the anthracene ring or the ethanamine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce a variety of functionalized anthracene compounds.

Scientific Research Applications

(S)-1-(Anthracen-9-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-1-(Anthracen-9-yl)ethanamine involves its interaction with molecular targets through various pathways. The anthracene moiety can participate in π-π stacking interactions, while the ethanamine group can form hydrogen bonds and ionic interactions. These interactions can influence the compound’s behavior in different environments and its effectiveness in applications such as fluorescence and electronic devices .

Comparison with Similar Compounds

Similar Compounds

    Anthracene: A simpler aromatic hydrocarbon with similar photophysical properties.

    9-Anthracenemethanol: Contains a hydroxyl group instead of an amine group.

    9-Anthracenecarboxaldehyde: Features an aldehyde group, used in similar synthetic applications.

Uniqueness

(S)-1-(Anthracen-9-yl)ethanamine is unique due to the presence of the chiral ethanamine group, which can introduce stereochemistry into reactions and applications. This chiral center can influence the compound’s interactions and properties, making it distinct from other anthracene derivatives .

Properties

IUPAC Name

(1S)-1-anthracen-9-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N/c1-11(17)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-11H,17H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLKNOOWSHXPRB-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C2C=CC=CC2=CC3=CC=CC=C31)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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